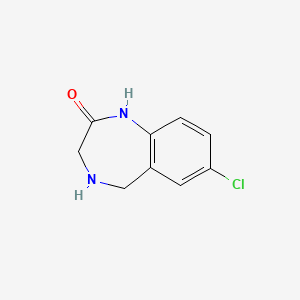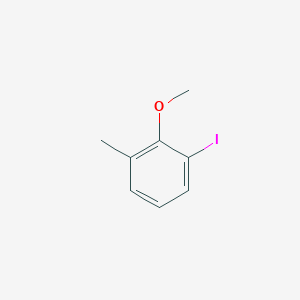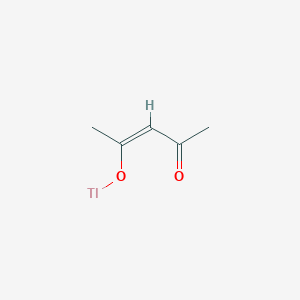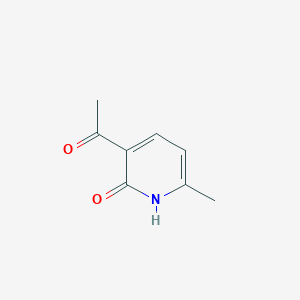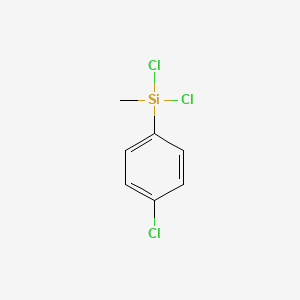
Methyl-p-chlorophenyldichlorosilane
Descripción general
Descripción
Methyl-p-chlorophenyldichlorosilane is a chemical compound with the molecular formula C7H7Cl3Si and a molecular weight of 225.6 g/mol. This compound is widely used in various fields of research and industry due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl-p-chlorophenyldichlorosilane can be synthesized through the reaction of p-chlorophenylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the chlorination of methylphenylsilane. This process is carried out in the presence of a catalyst, such as aluminum chloride, at elevated temperatures to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl-p-chlorophenyldichlorosilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as alkoxy or amino groups, through nucleophilic substitution reactions.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: this compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alcohols, amines, and thiols.
Hydrolysis: Water or aqueous solutions of acids or bases are used as reagents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: The major products are substituted silanes, such as alkoxysilanes or aminosilanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are silanols or siloxanes.
Aplicaciones Científicas De Investigación
Methyl-p-chlorophenyldichlorosilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound is used in the modification of biomolecules for research purposes, such as the development of novel drug delivery systems.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: The compound is used in the production of silicone polymers and resins, which have applications in coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of methyl-p-chlorophenyldichlorosilane involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is primarily due to the presence of the silicon-chlorine bonds, which are susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Methyl-p-chlorophenyldichlorosilane can be compared with other similar compounds, such as:
Methyltrichlorosilane: This compound has three chlorine atoms attached to the silicon atom, making it more reactive towards nucleophiles compared to this compound.
Phenyltrichlorosilane: This compound has a phenyl group instead of a methyl group, which affects its reactivity and the types of products formed in chemical reactions.
Dimethyldichlorosilane: This compound has two methyl groups and two chlorine atoms attached to the silicon atom, resulting in different reactivity and applications compared to this compound.
The uniqueness of this compound lies in its specific combination of a methyl group and a p-chlorophenyl group, which imparts distinct physical and chemical properties that are valuable in various research and industrial applications.
Propiedades
IUPAC Name |
dichloro-(4-chlorophenyl)-methylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3Si/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBWZAUGQIWSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825-93-4 | |
| Record name | 1-Chloro-4-(dichloromethylsilyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=825-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


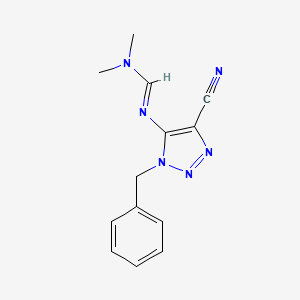
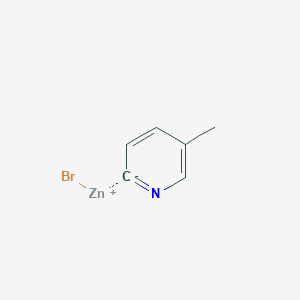
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)
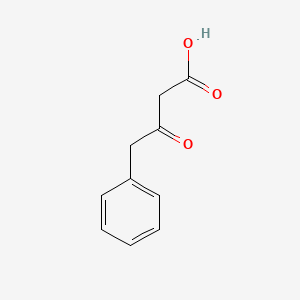
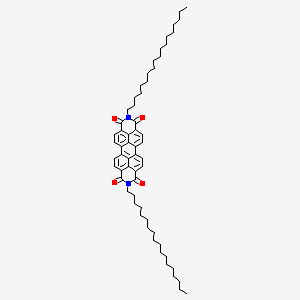
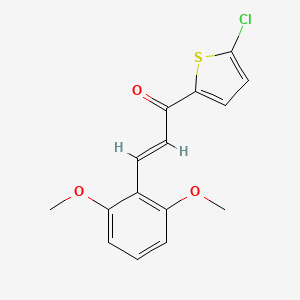
![8-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3120034.png)

